L-655,240

Descripción general

Descripción

Métodos De Preparación

La síntesis de L-655,240 implica varios pasos, comenzando con la preparación de la porción de indol. La ruta sintética típicamente incluye:

Formación del núcleo de indol: Esto se logra mediante una síntesis de indol de Fischer, donde un derivado de fenilhidrazina reacciona con una cetona o un aldehído.

Introducción de sustituyentes: Los grupos 4-clorobencilo, 5-fluoro y 3-metil se introducen mediante diversas reacciones de sustitución.

Formación de la cadena lateral del ácido propanoico: Esto implica la alquilación del núcleo de indol con un haluro de alquilo adecuado, seguido de la oxidación para formar el grupo ácido carboxílico.

Análisis De Reacciones Químicas

L-655,240 se somete a varios tipos de reacciones químicas:

Oxidación: El compuesto puede oxidarse para formar varios productos de oxidación, dependiendo de los reactivos y las condiciones utilizadas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el núcleo de indol o en la cadena lateral del ácido propanoico.

Sustitución: Los anillos aromáticos en this compound pueden sufrir reacciones de sustitución electrófila o nucleófila.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios electrófilos o nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Neurodegenerative Disease Research

Therapeutic Potential in Alzheimer's Disease:

L-655,240 has been extensively studied for its potential therapeutic applications in Alzheimer's disease due to its ability to inhibit BACE1, an enzyme crucial for the production of β-amyloid peptides. Elevated levels of these peptides are associated with the pathology of Alzheimer's disease.

Case Study: In Vitro Analysis

In studies using HEK293 cells expressing the Swedish mutant of APP (APP695), this compound significantly decreased levels of soluble APPβ (sAPPβ) without altering mRNA or protein levels of APP or BACE1, indicating its potential as a targeted therapeutic agent for Alzheimer's disease .

Cardiovascular Research

Thromboxane A2 Receptor Antagonism:

this compound is also characterized as a potent antagonist at thromboxane A2 receptors, which play a significant role in platelet aggregation and vascular smooth muscle contraction.

- Inhibition of Platelet Aggregation: The compound has shown an IC(50) value of approximately 7 nM for inhibiting human platelet aggregation, making it a candidate for research into anti-thrombotic therapies .

- Vascular Smooth Muscle Effects: As a selective antagonist, it induces relaxation in vascular smooth muscle tissues, which could be beneficial in managing conditions related to excessive vasoconstriction or thrombosis .

Experimental Techniques Used

- Fluorescence Resonance Energy Transfer (FRET): Utilized to assess the inhibitory effects on BACE1.

- Surface Plasmon Resonance (SPR): Employed to determine binding affinities.

- Enzymatic Assays: Conducted to evaluate selectivity against other aspartic proteases.

- Real-Time PCR and Western Blotting: Used to analyze mRNA and protein expression levels related to APP and BACE1 .

Data Summary

Mecanismo De Acción

L-655,240 ejerce sus efectos antagonizando selectivamente los receptores de tromboxana y endoperóxido de prostaglandina. Esto conduce a la inhibición de la agregación plaquetaria y la contracción del músculo liso. El compuesto aumenta la renovación de fosfoinosítidos y eleva los niveles intracelulares de calcio, lo cual es crucial para sus actividades biológicas .

Comparación Con Compuestos Similares

L-655,240 es único debido a su alta selectividad y potencia como antagonista de la tromboxana y la endoperóxido de prostaglandina. Compuestos similares incluyen:

SQ 29,548: Otro antagonista del receptor de tromboxana con actividades biológicas similares.

This compound destaca por su estructura molecular específica, que le confiere sus propiedades únicas de unión y sus efectos biológicos.

Actividad Biológica

L-655,240 is a compound that has garnered attention for its biological activity, particularly as a potent and selective thromboxane A2/prostaglandin endoperoxide receptor antagonist. This article explores the comprehensive biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications, particularly in the context of Alzheimer's disease.

Chemical Profile

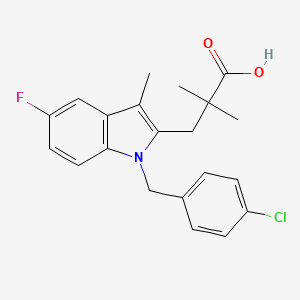

Chemical Name: 1-[(4-Chlorophenyl)methyl]-5-fluoro-α,α,3-trimethyl-1H-indole-2-propanoic acid

CAS Number: 103253-15-2

Purity: ≥99%

Biological Activity Overview

This compound exhibits significant biological activities:

- Thromboxane A2 Receptor Antagonism: It has a pA2 value ranging from 8 to 8.4 in guinea pig smooth muscle, indicating its potency as an antagonist.

- Platelet Aggregation Inhibition: The compound has an IC50 of approximately 7 nM for inhibiting human platelet aggregation, demonstrating its effectiveness in modulating platelet function .

BACE1 Inhibition

Recent studies have identified this compound as a competitive inhibitor of β-secretase (BACE1), an enzyme implicated in the production of β-amyloid (Aβ) peptides associated with Alzheimer's disease. The following findings summarize its inhibitory effects:

- Inhibition Characteristics: this compound exhibits an IC50 of 4.47 ± 1.37 μmol/L against BACE1 and binds directly with a dissociation constant () of 17.9 ± 0.72 μmol/L .

- Reduction of Aβ Production: In HEK293 cells expressing the Swedish mutant of APP (APP695), this compound effectively reduced the production of Aβ40 and Aβ42 without affecting the activities of γ-secretase and α-secretase .

Additional Biological Effects

This compound also influences other biological pathways:

- Renin and Cathepsin D Activity: The compound was assessed for its effects on renin and cathepsin D activity. It inhibited cathepsin D activity significantly when tested with specific substrates .

Case Study: Efficacy in Ischemia Models

In a canine model of coronary ischemia and reperfusion, this compound demonstrated protective effects against early ischemia-induced arrhythmias. This suggests potential cardiovascular benefits alongside its neurological applications .

Comparative Studies

The following table summarizes key findings from various studies assessing the biological activity of this compound:

Propiedades

IUPAC Name |

3-[1-[(4-chlorophenyl)methyl]-5-fluoro-3-methylindol-2-yl]-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClFNO2/c1-13-17-10-16(23)8-9-18(17)24(12-14-4-6-15(22)7-5-14)19(13)11-21(2,3)20(25)26/h4-10H,11-12H2,1-3H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPYLHLUHJOPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)F)CC3=CC=C(C=C3)Cl)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908272 | |

| Record name | 3-{1-[(4-Chlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-2-yl}-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103253-15-2 | |

| Record name | L 655240 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103253152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{1-[(4-Chlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-2-yl}-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-655,240 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.